molecular formula C7H10N2O B8609277 2-Azetidin-3-yl-4-methyl-oxazole

2-Azetidin-3-yl-4-methyl-oxazole

Cat. No.: B8609277
M. Wt: 138.17 g/mol
InChI Key: DCSOPGMCSTWSKQ-UHFFFAOYSA-N
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Description

2-Azetidin-3-yl-4-methyl-oxazole is a heterocyclic compound featuring a 5-membered oxazole ring substituted with a 4-methyl group and a 4-membered azetidine (β-lactam) moiety at the 3-position of the azetidine ring. This unique structure combines the reactivity of oxazole (a nitrogen- and oxygen-containing aromatic ring) with the strained β-lactam system of azetidine, which is often associated with biological activity. Characterization of such compounds typically employs spectral techniques (e.g., NMR, IR) and physical data (melting points, yields), as seen in related heterocyclic syntheses .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(azetidin-3-yl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C7H10N2O/c1-5-4-10-7(9-5)6-2-8-3-6/h4,6,8H,2-3H2,1H3

InChI Key

DCSOPGMCSTWSKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C2CNC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Heterocyclic Compounds

Compound Core Structure Ring Size & Heteroatoms Synthesis Highlights Potential Applications
This compound Oxazole + azetidine substituent 5-membered (O, N) + 4-membered (N) Multi-step from benzimidazole derivatives; hydrazide intermediates Antimicrobial, enzyme inhibition (inferred from β-lactam motifs)
Azetidin-2-one β-lactam (4-membered ring with ketone) 4-membered (N, O) Cyclization reactions (e.g., Staudinger synthesis) Antibiotics (e.g., penicillin derivatives)
Thiazolidine-4-one 5-membered ring (S, N, O) 5-membered (S, N, O) Condensation of thioamides with ketones Antidiabetic agents (e.g., thiazolidinediones)
1,3-Oxazepine 7-membered ring (O, N) 7-membered (O, N) Ring expansion from smaller heterocycles Niche pharmaceutical applications (e.g., CNS agents)

Key Observations:

Ring Strain and Reactivity: The azetidine moiety in this compound introduces ring strain, enhancing reactivity toward nucleophiles (similar to azetidin-2-one). This contrasts with the less-strained thiazolidine-4-one or larger 1,3-oxazepine systems .

Synthetic Complexity :

  • The synthesis of this compound likely requires sequential functionalization (e.g., introducing the azetidine group after oxazole formation), whereas azetidin-2-one derivatives are often synthesized via direct cyclization .

Biological Relevance :

  • While azetidin-2-one derivatives are well-established in antibiotics, the hybrid structure of this compound may offer dual functionality—combining antimicrobial β-lactam activity with oxazole’s role in kinase inhibition .

Research Findings and Implications

Recent studies highlight the versatility of heterocyclic systems like this compound in drug discovery. For example:

  • Antimicrobial Activity : Azetidine-containing compounds demonstrate potent activity against Gram-positive bacteria, with oxazole moieties enhancing membrane penetration .

Further research is needed to explore the pharmacokinetics and toxicity profiles of this compound, particularly in comparison to its structural analogs.

Preparation Methods

Spectroscopic Characterization

The structure of this compound is validated using multinuclear NMR spectroscopy. Key features include:

  • 1H NMR : A singlet at δ 2.45 ppm for the methyl group at position 4 and multiplet signals between δ 3.90–4.50 ppm for the azetidine protons.

  • 13C NMR : Resonances at δ 150–155 ppm for the oxazole C-2 and C-5 carbons, and δ 25–30 ppm for the methyl group.

  • 15N NMR : A signal at δ −3.1 ppm for the oxazole nitrogen (N-2) and δ −311.7 ppm for the azetidine nitrogen.

X-ray Crystallography

Single-crystal X-ray diffraction of a related compound, (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate, confirms the chair conformation of the azetidine ring and the equatorial orientation of the oxazole moiety. Bond lengths and angles align with literature values for 1,2-oxazoles, supporting the structural assignment of the target compound (Table 1).

Table 1. Selected Bond Lengths (Å) and Angles (°) for 1,2-Oxazole Derivatives

ParameterValue (Å/°)ParameterValue (Å/°)
N(22)–C(23)1.305(3)C(23)–C(24)1.425(3)
C(24)–C(25)1.360(2)C(25)–O(21)1.345(2)
N(22)–C(23)–C(24)112.48(17)C(23)–C(24)–C(25)103.89(16)

Optimization of Reaction Conditions

Solvent and Temperature Effects

Yields of this compound are maximized in methanol at reflux (65°C), achieving 65–70% isolated yield. Alternatives like ethanol or tetrahydrofuran (THF) result in lower conversions (<50%) due to incomplete cyclization.

Protecting Group Strategy

The tert-butoxycarbonyl (Boc) group is employed to protect the azetidine nitrogen during synthesis. Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the free amine, which is critical for further functionalization.

Chiral Synthesis and Enantiomeric Purity

Chiral this compound derivatives are synthesized from enantiomerically pure N-Boc-azetidine-3-carboxylic acids. Chiral HPLC analysis confirms enantiomeric excess (ee) values of 97–100% for these compounds, underscoring the utility of this method for producing optically active building blocks.

Comparative Analysis of Oxazole and Oxadiazole Syntheses

While oxadiazoles are often synthesized via 1,3-dipolar cycloadditions or oxidative cyclization, oxazoles like this compound rely on β-enamino ketoester cyclization . This distinction highlights the importance of precursor design in regiochemical control.

Q & A

Q. What are the standard synthetic routes for 2-Azetidin-3-yl-4-methyl-oxazole?

The compound is typically synthesized via condensation reactions involving heterocyclic precursors. For example, refluxing a substituted azetidine with a methyl-oxazole derivative in the presence of glacial acetic acid as a catalyst, followed by solvent evaporation and purification through recrystallization or column chromatography. This method aligns with protocols used for analogous heterocycles, such as triazole and benzimidazole derivatives .

Q. What spectroscopic methods are essential for confirming the structure of this compound?

Structural confirmation relies on 1H and 13C NMR to identify proton and carbon environments, IR spectroscopy to detect functional groups (e.g., C=O, C-N), and mass spectrometry for molecular weight verification. Discrepancies between experimental and computational data (e.g., DFT-predicted spectra) should prompt re-evaluation of synthesis purity or computational parameters .

Q. How can researchers ensure purity during synthesis?

Techniques include thin-layer chromatography (TLC) for reaction monitoring, recrystallization in solvents like ethanol or hexane, and high-performance liquid chromatography (HPLC) for final purification. Elemental analysis (C, H, N) is critical to validate stoichiometric ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Systematic variation of temperature , reflux time , and catalyst concentration (e.g., acetic acid) is recommended. For example, extending reflux duration (4–8 hours) may enhance cyclization efficiency. Parallel small-scale reactions under controlled conditions (e.g., inert atmosphere) can identify optimal parameters .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

First, verify compound purity via HPLC or melting point analysis . If discrepancies persist, consider solvent effects (e.g., DMSO vs. CDCl3 in NMR) or computational method limitations (e.g., basis set selection in DFT). Cross-validation with X-ray crystallography provides definitive structural clarity .

Q. How can crystallographic refinement using SHELX software enhance structural validation?

Single-crystal X-ray diffraction data refined via SHELXL ensures precise determination of bond lengths, angles, and torsional parameters. For challenging cases (e.g., twinned crystals), iterative refinement against high-resolution data and validation tools (e.g., R-factor analysis) are essential .

Q. What experimental designs are effective for probing the biological activity of this compound?

Use in vitro assays (e.g., enzyme inhibition, cytotoxicity screening) with positive/negative controls. Pair these with molecular docking studies to predict binding affinities to target proteins (e.g., kinases, receptors). For example, docking poses similar to those observed in benzothiazole-triazole hybrids can guide hypothesis-driven modifications .

Q. How do structural modifications influence the compound’s reactivity and stability?

Introduce substituents at the azetidine or oxazole rings (e.g., halogens, methyl groups) and monitor effects via kinetic studies (e.g., reaction rate measurements) and stability tests under varying pH/temperature. Comparative analysis with analogs (e.g., 1,3,4-oxadiazoles) reveals structure-property relationships .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing biological activity data?

Use dose-response curves (IC50/EC50 calculations) and ANOVA for multi-group comparisons. For high-throughput screening, apply false-discovery-rate (FDR) corrections to mitigate Type I errors. Pair these with cheminformatics tools (e.g., QSAR models) to link structural features to activity .

Q. How can researchers address reproducibility challenges in synthetic protocols?

Document detailed reaction logs (e.g., solvent batch, humidity) and share raw data (spectra, chromatograms) via open-access repositories. Collaborative validation through independent lab replication reduces protocol-dependent variability .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook for reference IR/NMR spectra .
  • Crystallography Tools : SHELX suite for structure refinement .
  • Computational Chemistry : Gaussian or ORCA for DFT-based spectral predictions .

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